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Compound of Interest

Compound Name: 1,5-Difluoro-2,4-dinitrobenzene

Cat. No.: B051812 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 1,5-
Difluoro-2,4-dinitrobenzene (DFDNB), a key reagent and building block in synthetic organic

chemistry, particularly in the development of pharmaceuticals and agrochemicals. Its reactivity,

enhanced by the presence of two fluorine atoms and two nitro groups, makes it a subject of

interest for various analytical and synthetic applications.[1] This document outlines the

characteristic spectral data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR),

Raman, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by

detailed experimental protocols.

Core Spectroscopic Data
The following tables summarize the key quantitative data from various spectroscopic analyses

of 1,5-Difluoro-2,4-dinitrobenzene, providing a comprehensive reference for its structural

characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of DFDNB. The

chemical shifts are indicative of the electronic environment of the hydrogen and carbon atoms

in the molecule.

Table 1: ¹H and ¹³C NMR Chemical Shifts
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Nucleus Solvent
Chemical Shift (δ)
in ppm

Reference

¹H CDCl₃ 8.2 (approx.) [2]

¹³C Not Specified Not Specified [3]

Note: A detailed experimental and computational study has been performed, and the results for

¹H and ¹³C NMR were compared with experimental values, though specific values from the

abstract are not provided.[3]

Vibrational Spectroscopy: IR and Raman
Vibrational spectroscopy probes the molecular vibrations of DFDNB, providing a fingerprint for

the functional groups present.

Table 2: Key IR and Raman Vibrational Frequencies

Functional Group FT-IR (cm⁻¹) FT-Raman (cm⁻¹) Reference

C-C stretching 1250 (weak) 1220 (very strong) [3]

C-C-C out-of-plane

bending
- 705 (weak) [3]

Note: A comprehensive vibrational analysis based on density functional theory (DFT)

calculations has been conducted to assign the fundamental vibrational modes.[3]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, confirming its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data
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Technique
Molecular Weight (
g/mol )

Key m/z values Reference

Electron Ionization

(EI)
204.09 204, 112, 104 [4][5][6][7]

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

While specific absorption maxima for 1,5-Difluoro-2,4-dinitrobenzene are not detailed in the

provided search results, its derivatives show strong absorption in the UV region. For instance,

the -NH-DNP-NH- chromophore, formed from reactions of DFDNB, exhibits a high molar

absorptivity at around 340 nm.[8]

Experimental Protocols
Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following

sections outline the protocols for the key experiments cited.

FT-IR and FT-Raman Spectroscopy
The experimental protocol for obtaining the vibrational spectra of DFDNB is based on the study

by S. Shalini and S. Seshadri (2018).[3]

Sample Preparation: A fine polycrystalline sample of 1,5-Difluoro-2,4-dinitrobenzene was

used for the spectral measurements.[3]

FT-IR Spectroscopy: The Fourier Transform Infrared (FT-IR) spectrum was recorded in the

range of 4000–400 cm⁻¹.[3] The sample can be prepared as a KBr disc or a Nujol mull.[2]

FT-Raman Spectroscopy: The Fourier Transform Raman (FT-Raman) spectrum was recorded

in the range of 3500–100 cm⁻¹.[3] A Nd:YAG laser operating at 1064 nm can be used as the

excitation source.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy
The following provides a general protocol for acquiring NMR spectra of DFDNB.
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Sample Preparation: The sample is typically dissolved in a deuterated solvent, such as

chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[2]

¹H NMR Spectroscopy: Proton NMR spectra can be acquired on a spectrometer operating at a

frequency of 90 MHz or higher.[2]

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are typically acquired on the same

instrument, often requiring a larger number of scans due to the lower natural abundance of the

¹³C isotope.

Computational Analysis: The Gauge-Including Atomic Orbital (GIAO) method is a common

approach for calculating isotropic nuclear magnetic shielding tensors to compare with

experimental data.[3]

Mass Spectrometry (MS)
A general protocol for obtaining the mass spectrum of DFDNB is as follows:

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is

commonly used.

Sample Introduction: The sample can be introduced directly into the ion source via a solid

probe or, if volatile, through a gas chromatograph (GC-MS).[5]

Analysis: The instrument is operated in positive ion mode, and the resulting mass spectrum

shows the molecular ion peak and characteristic fragmentation patterns.

Visualizing Methodologies and Applications
The following diagrams, generated using Graphviz, illustrate the logical workflow of

spectroscopic analysis and a key synthetic application of 1,5-Difluoro-2,4-dinitrobenzene.
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Caption: Workflow for the spectroscopic characterization of 1,5-Difluoro-2,4-dinitrobenzene.

1,5-Difluoro-2,4-dinitrobenzene is a valuable precursor in organic synthesis. One notable

application is its use in the preparation of other useful chemical intermediates.
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Caption: Synthesis of 1,5-Difluoro-2,4-dinitrobenzene via nitration of 1,3-difluorobenzene.[10]

This guide serves as a foundational resource for professionals engaged in research and

development activities involving 1,5-Difluoro-2,4-dinitrobenzene. The compiled data and

outlined protocols are intended to facilitate accurate characterization and effective utilization of

this versatile chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. chemimpex.com [chemimpex.com]

2. 1,5-Difluoro-2,4-dinitrobenzene(327-92-4) 1H NMR spectrum [chemicalbook.com]

3. ijsr.net [ijsr.net]

4. 1,5-Difluoro-2,4-dinitrobenzene(327-92-4) MS spectrum [chemicalbook.com]

5. 1,5-Difluoro-2,4-dinitrobenzene | C6H2F2N2O4 | CID 67598 - PubChem
[pubchem.ncbi.nlm.nih.gov]

6. Benzene, 1,5-difluoro-2,4-dinitro- [webbook.nist.gov]

7. Benzene, 1,5-difluoro-2,4-dinitro- [webbook.nist.gov]

8. scispace.com [scispace.com]

9. spectrabase.com [spectrabase.com]

10. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Spectroscopic Profile of 1,5-Difluoro-2,4-
dinitrobenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b051812#spectroscopic-properties-of-1-5-difluoro-2-4-
dinitrobenzene]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b051812?utm_src=pdf-body
https://www.researchgate.net/figure/Preparation-of-1-5-difluoro-2-4-dinitrobenzene-1-from-1-3-difluorobenzene-1_fig2_321462831
https://www.benchchem.com/product/b051812?utm_src=pdf-body
https://www.benchchem.com/product/b051812?utm_src=pdf-custom-synthesis
https://www.chemimpex.com/products/39718
https://www.chemicalbook.com/SpectrumEN_327-92-4_1HNMR.htm
https://www.ijsr.net/archive/v6i1/ART20164348.pdf
https://www.chemicalbook.com/SpectrumEN_327-92-4_MS.htm
https://pubchem.ncbi.nlm.nih.gov/compound/1_5-Difluoro-2_4-dinitrobenzene
https://pubchem.ncbi.nlm.nih.gov/compound/1_5-Difluoro-2_4-dinitrobenzene
https://webbook.nist.gov/cgi/inchi?ID=C327924&Type=IR-SPEC&Index=1
https://webbook.nist.gov/cgi/cbook.cgi?ID=327-92-4
https://scispace.com/pdf/determination-ofd-amino-acids-ii-use-of-a-bifunctional-40uu0szkar.pdf
https://spectrabase.com/spectrum/D4T0QkOaTxT
https://www.researchgate.net/figure/Preparation-of-1-5-difluoro-2-4-dinitrobenzene-1-from-1-3-difluorobenzene-1_fig2_321462831
https://www.benchchem.com/product/b051812#spectroscopic-properties-of-1-5-difluoro-2-4-dinitrobenzene
https://www.benchchem.com/product/b051812#spectroscopic-properties-of-1-5-difluoro-2-4-dinitrobenzene
https://www.benchchem.com/product/b051812#spectroscopic-properties-of-1-5-difluoro-2-4-dinitrobenzene
https://www.benchchem.com/product/b051812#spectroscopic-properties-of-1-5-difluoro-2-4-dinitrobenzene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b051812?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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